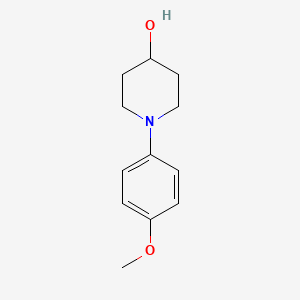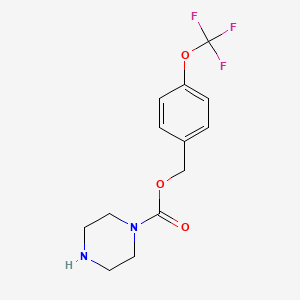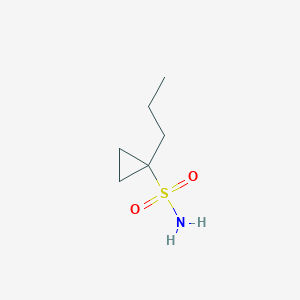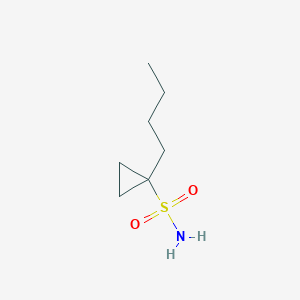
2-(2-hydroxyethyl)isoquinolin-1(2H)-one
Descripción general
Descripción
2-(2-hydroxyethyl)isoquinolin-1(2H)-one is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule that has shown promising results in various studies, especially in the field of cancer research.
Aplicaciones Científicas De Investigación
EGFR Inhibitor Discovery
2-(2-hydroxyethyl)isoquinolin-1(2H)-one derivatives have been explored as novel EGFR inhibitors. Kang et al. (2013) synthesized a series of derivatives and evaluated their antiproliferative activities against human cancer cell lines. The study found compound 6c to exhibit significant activity, suggesting the potential of these compounds as novel EGFR inhibitors with unique structures (Kang, Shan, Li, Xu, Lu, & Zhang, 2013).
Synthesis Methods
Chen Zhan-guo (2008) investigated a new synthesis method for 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, providing a simpler and more efficient synthetic route with higher yield. This advance in synthetic methods can facilitate research and application of this compound in various fields (Chen Zhan-guo, 2008).
Conformational Analysis
Research by Sohár et al. (1992) on the conformational analysis of stereoisomeric 1- and 2-methyl-2H,4H-1,6,7,11b-tetrahydro-1,3-oxazino[4,3-a]isoquinolines, derived from 1-(β-hydroxyethyl)-1′-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, contributes to the understanding of the structural properties of these compounds, which is crucial for their application in medicinal chemistry (Sohár, Lázár, Fülöp, Bernáth, & Kóbor, 1992).
Crystal Structure Analysis
Turgunov et al. (2016) analyzed the crystal structure of a related compound, 2-(2-hydroxyethyl)-1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Their study on the pseudosymmetry in its crystal structure enhances understanding of the physical characteristics, which is important for pharmaceutical and material science applications (Turgunov, Zhurakulov, Englert, Vinogradova, & Tashkhodjaev, 2016).
HIV-1 Inhibitor Research
Billamboz et al. (2011) discovered that 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a similar compound, acts as an inhibitor of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This research highlights the therapeutic potential of isoquinoline derivatives in antiviral drug development (Billamboz, Bailly, Lion, Touati, Vezin, Calmels, Andreola, Christ, Debyser, & Cotelle, 2011).
Mecanismo De Acción
Target of Action
Isoquinoline derivatives have been synthesized and studied for various biological and medicinal activities
Mode of Action
Isoquinoline derivatives are known to interact with their targets through various mechanisms, often involving intramolecular charge transfer . The specific interactions of this compound with its targets would depend on the nature of the targets, which are currently unknown.
Biochemical Pathways
Isoquinoline derivatives can affect various biochemical pathways depending on their specific targets . Without knowledge of the specific targets of this compound, it’s challenging to summarize the affected pathways and their downstream effects.
Result of Action
One study mentions a fluorescent probe based on a similar structure that shows specific recognition for H2S . .
Propiedades
IUPAC Name |
2-(2-hydroxyethyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-8-7-12-6-5-9-3-1-2-4-10(9)11(12)14/h1-6,13H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUJNANYIFGPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




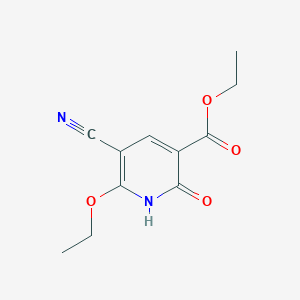
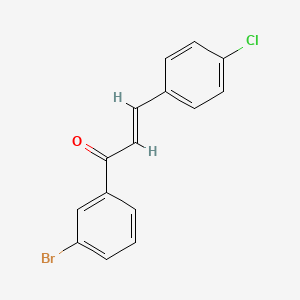
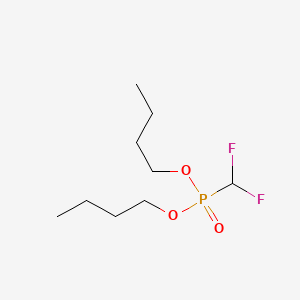

![3-[1,5,7,9,11,13,15-Heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[7.7.1.13,7.15,13.111,15]icosan-3-yl]propan-1-ol](/img/structure/B3149912.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3149919.png)
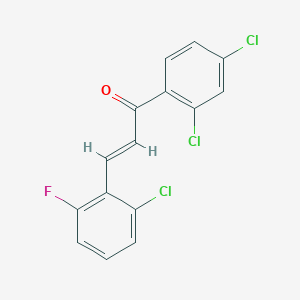
![Sodium 6-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B3149932.png)

